
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of (S)-5-oxopyrrolidine-2-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide can be synthesized through various methods that typically involve the formation of the pyrrolidine ring followed by the introduction of functional groups. The structural attributes of this compound facilitate interactions with biological targets, making it a valuable scaffold in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown promising activity against A549 human lung adenocarcinoma cells. The mechanism involves the inhibition of cell viability through apoptosis induction, demonstrating a structure-dependent correlation between chemical modifications and biological activity .
Key Findings:
- Compound Efficacy : Certain derivatives exhibited higher cytotoxicity towards cancer cells compared to standard chemotherapeutic agents like cisplatin.
- Selectivity : Some compounds demonstrated lower toxicity towards non-cancerous cells, indicating potential for selective targeting in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been evaluated against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These studies reveal that specific structural modifications enhance antimicrobial efficacy, making these compounds attractive candidates for developing new antibiotics .
Case Study Highlights:
- In Vitro Testing : Derivatives were tested against various resistant strains, showing significant activity that could be leveraged for therapeutic applications.
- Mechanism of Action : The compounds likely interfere with bacterial cell wall synthesis or protein function, although detailed mechanisms require further investigation.
Chromatographic Techniques
The analysis of this compound is often performed using high-performance liquid chromatography (HPLC). Reverse phase HPLC methods have been developed to separate and quantify this compound effectively.
Analytical Conditions:
- Mobile Phase Composition : A mixture of acetonitrile and water with phosphoric acid is typically used; for mass spectrometry applications, formic acid is preferred.
- Column Specifications : Smaller particle columns (3 µm) are employed for rapid analysis and preparative separations .
Summary of Applications
Application Area | Description |
---|---|
Anticancer Research | Derivatives show potential against lung adenocarcinoma with selective toxicity profiles. |
Antimicrobial Research | Effective against multidrug-resistant bacteria; structural modifications enhance efficacy. |
Analytical Chemistry | Utilized in HPLC for separation and quantification; scalable methods for preparative purposes. |
Mechanism of Action
The mechanism of action of (S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: The racemic mixture containing both enantiomers.
Uniqueness
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in research focused on stereochemistry and chiral drug development.
Biological Activity
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide, a derivative of 5-oxopyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Overview of Biological Activity
The compound has been studied for its anticancer and antimicrobial properties. Research indicates that 5-oxopyrrolidine derivatives exhibit a range of biological effects, including cytotoxicity against cancer cells and effectiveness against multidrug-resistant pathogens.
Anticancer Activity
- Cell Line Studies : The anticancer efficacy of this compound was evaluated using the A549 human lung adenocarcinoma cell line. In vitro studies demonstrated that this compound can reduce cell viability in a concentration-dependent manner. For instance, at a concentration of 100 µM, significant cytotoxic effects were observed, with some derivatives achieving over 66% reduction in viability compared to control treatments with established chemotherapeutics like cisplatin .
- Mechanism of Action : The anticancer activity appears to be structure-dependent, with variations in substituents affecting potency. Compounds featuring free amino groups showed enhanced activity, suggesting that these groups play a crucial role in the compound's mechanism of action against cancer cells .
- Comparative Efficacy : In comparative studies, certain derivatives exhibited stronger anticancer effects than others. For example, compounds with specific substitutions on the pyrrolidine ring demonstrated superior cytotoxicity while maintaining lower toxicity towards non-cancerous cells (HSAEC-1 KT) used as controls .
Antimicrobial Activity
- Pathogen Resistance : The antimicrobial properties of this compound were assessed against various multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives displayed selective antimicrobial activity against resistant strains, particularly those resistant to linezolid and tedizolid .
- Minimum Inhibitory Concentration (MIC) : The effectiveness was quantified through MIC assays, where some derivatives demonstrated promising results against Gram-positive bacteria but showed limited activity against Gram-negative pathogens .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Lung Cancer Treatment : A study involving the administration of this compound in combination with cisplatin showed enhanced therapeutic effects in A549 cell models, suggesting synergistic potential that warrants further investigation in clinical settings .
- Antimicrobial Resistance Management : Another study focused on the compound's ability to combat MRSA infections in vitro, demonstrating its potential as a lead compound for developing new antimicrobial agents targeting drug-resistant bacteria .
Properties
CAS No. |
63438-53-9 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2S)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-9(2)7(11)5-3-4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 |
InChI Key |
XANBEQKZEYIHTQ-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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